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Compound of Interest

Compound Name: NVS-CECR2-1

Cat. No.: B1574389

Executive Summary

The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical
epigenetic reader and a core subunit of the CERF (CECR2-containing Remodeling Factor)
complex. While historically understudied compared to BET bromodomains, CECR2 has
emerged as a vital regulator of neurulation, DNA damage response (DDR), and chromatin
accessibility.

This guide provides a rigorous technical framework for interrogating CECR2 function using
high-fidelity chemical probes. We prioritize the use of NVS-CECR2-1 as the gold-standard
specific inhibitor, while discussing TP-238 for dual CECR2/BPTF interrogation. This document
details the structural basis of inhibition, validation workflows, and precise experimental
protocols to ensure data integrity.

Target Architecture: The CERF Complex

CECRZ2 functions not as a monomer but as the scaffolding subunit of the CERF complex. It
utilizes its bromodomain (BRD) to recognize acetylated lysine residues (specifically H3K9ac,
H3K14ac, and H4Kac) on histone tails, recruiting the ATP-dependent helicase SNF2L
(SMARCA1) or SNF2H (SMARCAD5) to remodel chromatin structure.

Structural & Functional Interactions
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Understanding the complex assembly is prerequisite to interpreting probe effects. Inhibition of
the CECR2 BRD displaces the entire CERF complex from chromatin, halting nucleosome
sliding and accessibility.
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Figure 1: The CERF complex assembly. The chemical probe competitively inhibits the CECR2
Bromodomain (BRD), preventing the recruitment of the ATPase SNF2L to acetylated chromatin.

The Chemical Probe Landscape

For high-fidelity research, "tool compounds" are insufficient; validated chemical probes with
defined potency, selectivity, and negative controls are required.

Primary Recommendation: NVS-CECR2-1

Developed by the Structural Genomics Consortium (SGC) and Novartis, NVS-CECR2-1 is the
premier probe for specific CECR2 interrogation.

Feature Specification Technical Insight

Probe Name NVS-CECR2-1 Primary specific probe.

Structurally matched, inactive
Negative Control NVS-CECR2-C enantiomer/analog. Essential

for ruling out off-target toxicity.

High affinity ensures target

Affinity (Kd) 80 nM (ITC) saturation at sub-micromolar
concentrations.
Consistent biochemical
Potency (IC50) 47 nM (AlphaScreen)

potency.[1]

Clean profile; no significant
Selectivity >48 BRDs tested activity against BET family
(BRD4) or BPTF.

Critical: Requires careful
B DMSO stock preparation.
Solubility Low / Moderate o ] )
Precipitates in agueous media

>10 puM.

Secondary/Dual Probe: TP-238
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If the research context involves broad ISWI complex regulation or comparison with BPTF
(another NURF complex component), TP-238 is a valid alternative, though less specific for
CECR?2 alone.

e Targets: CECR2 (Kd = 10 nM) and BPTF (Kd = 120 nM).[2]

e Use Case: Dual inhibition studies or when NVS-CECR2-1 solubility is limiting.

Validation Workflow & Protocols

To ensure scientific rigor (E-E-A-T), every study using these probes must validate target
engagement in the specific cell line of interest. Do not assume published IC50 values apply to

your specific cellular context.
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Figure 2: Recommended validation cascade. Biochemical potency must be bridged to cellular
engagement (FRAP/NanoBRET) before phenotypic conclusions are drawn.

Protocol A: Cellular Target Engagement via FRAP

Fluorescence Recovery After Photobleaching (FRAP) is the gold standard for verifying
chromatin-associated protein displacement. CECR2 inhibitors accelerate recovery kinetics by
preventing chromatin binding.

Reagents:
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o GFP-tagged CECR2 construct (transient or stable).

e NVS-CECR2-1 (Probe) and NVS-CECR2-C (Control).[1]

 Live-cell imaging media (phenol-red free).

Step-by-Step Methodology:

» Transfection: Transfect cells (e.g., U20S or HEK293) with GFP-CECRZ2. Incubate 24 hours.

e Treatment: Treat cells with 0.1 uM - 1.0 uM NVS-CECR2-1 or Control for 1-2 hours. Note:
NVS-CECR2-1 has a slow off-rate; ensure sufficient incubation.

e Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) of ~2 um
diameter with 100% laser power (488 nm) for <200 ms.

o Acquisition: Immediately record recovery at low laser power (1-2%) every 0.5 seconds for
60-120 seconds.

e Analysis: Normalize data to pre-bleach intensity and a non-bleached reference cell (to
correct for acquisition fading).

o Equation:
e Success Criteria: The Probe-treated cells must show a significantly faster

(half-time of recovery) compared to Control/DMSO, indicating a shift from the slow
chromatin-bound fraction to the fast-diffusing free fraction.

Protocol B: AlphaScreen Peptide Displacement
(Biochemical)

Used to verify batch potency or test novel analogs.
Reagents:

» His-tagged CECR2 Bromodomain.
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 Biotinylated Histone H3/H4 acetylated peptide (e.g., H3K14ac).
e AlphaScreen Histidine (Nickel Chelate) Donor Beads.

o Streptavidin Acceptor Beads.

Methodology:

« Titration: Prepare a serial dilution of NVS-CECR2-1 in assay buffer (PBS + 0.05% BSA +
0.01% Tween-20).

e Incubation: Mix 100 nM His-CECR2 + 100 nM Biotin-Peptide + Compound. Incubate 30 mins
at RT.

o Bead Addition: Add Donor and Acceptor beads (final 10 pug/mL each). Incubate 60 mins in the
dark.

» Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm /
Emission 520-620 nm).

e Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic
fit.

Critical Technical Considerations

Solubility & Handling

NVS-CECR2-1 is hydrophobic.

o Storage: Store powder at -20°C desicated. Store DMSO stocks (10 mM) at -80°C. Avoid
freeze-thaw cycles >3 times.

o Cell Culture: Do not exceed 10 pM in media to avoid precipitation artifacts. The effective
range is typically 100 nM — 1 M.

Negative Control Imperative

Never publish phenotypic data (e.qg., cell death, differentiation) using only the active probe.
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e Requirement: You must run a parallel arm with NVS-CECR2-C.

« Interpretation: If the phenotype is observed with NVS-CECR2-1 but not NVS-CECR2-C, it is
likely on-target. If both show the effect, it is off-target toxicity or a chemotype-specific artifact.

Biological Contexts

CECR2 is not universally expressed.
o High Expression: Neural progenitors, Testis, certain Colorectal Cancer lines (e.g., SW48).
o Low/Absent: Many differentiated somatic tissues.

o Check: Verify CECR2 protein levels via Western Blot before starting probe experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Complex]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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